molecular formula C10H10F3NO B14836060 3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine

3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B14836060
M. Wt: 217.19 g/mol
InChI Key: BKUXJSIZTFAQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its unique physicochemical properties, which make this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trichloromethyl-pyridine as a starting material, which undergoes a series of reactions including chlorination and fluorination . The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired substitutions occur efficiently .

Industrial Production Methods

In an industrial setting, the production of 3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization . The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the cyclopropoxy group, in particular, adds to its versatility and potential for various applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

3-cyclopropyloxy-4-methyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H10F3NO/c1-6-8(10(11,12)13)4-14-5-9(6)15-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

BKUXJSIZTFAQHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1C(F)(F)F)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.